
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as CPPHC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPHC is a hydrazine derivative that has been synthesized and studied for its various biological activities. In
作用機序
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide exerts its biological activities by modulating various signaling pathways in the body. It has been found to inhibit the expression of inflammatory cytokines and enzymes, which makes it a potential treatment for inflammatory diseases. N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to exhibit various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which makes it a potential treatment for various inflammatory diseases. N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been found to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit various biological activities. However, N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has some limitations as well. It is not very soluble in water, which makes it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. One potential direction is to study its potential as a treatment for neurodegenerative diseases. Another potential direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, more research is needed to fully understand its potential side effects and toxicity.
合成法
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide can be synthesized using a simple two-step method. In the first step, 4-chlorobenzaldehyde is reacted with 3-phenylpropanoic acid in the presence of thionyl chloride to produce 4-chloro-α,α-diphenyl-3-(phenylpropanoyl)acrolein. In the second step, the resulting compound is reacted with hydrazinecarbothioamide in the presence of ethanol to produce N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide.
科学的研究の応用
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anticonvulsant, anti-inflammatory, and anti-cancer activities. N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been studied as a potential treatment for neurodegenerative diseases.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(3-phenylpropanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c17-13-7-9-14(10-8-13)18-16(22)20-19-15(21)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUULYHSYGRYOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)

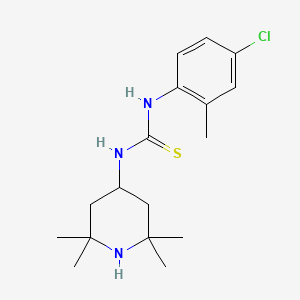
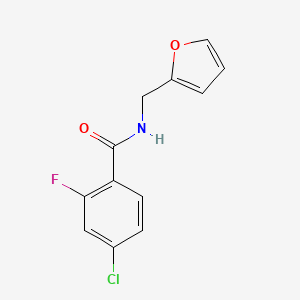
![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
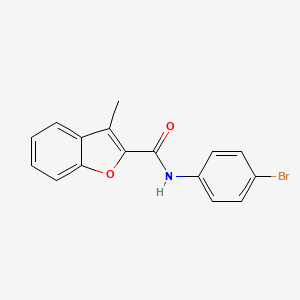
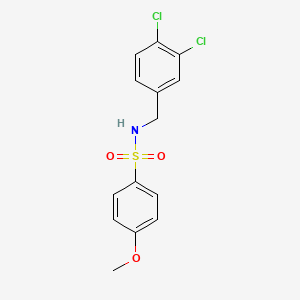
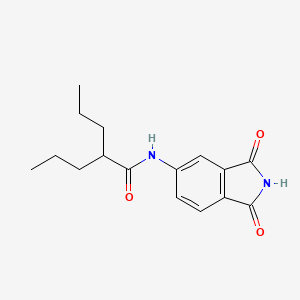
![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)